Ilorasertib

Catalog No.
S548704
CAS No.
1227939-82-3
M.F
C25H21FN6O2S
M. Wt
488.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilorasertib

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.54

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Description

The exact mass of the compound Ilorasertib is 488.14307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilorasertib, also known as ABT-348, is a small molecule inhibitor that targets a group of enzymes called Aurora kinases. These enzymes play a crucial role in cell division by regulating various processes like chromosome segregation and centrosome maturation []. Due to its specific function, Ilorasertib is being investigated in scientific research for its potential applications in cancer treatment.

Ilorasertib and Cell Cycle Regulation

Cell division is a tightly controlled process essential for maintaining healthy tissues. Aurora kinases are key regulators of mitosis (cell division), ensuring proper chromosome separation and cell cycle progression []. Ilorasertib acts by inhibiting Aurora A and B kinases, thereby disrupting these crucial mitotic processes. This disruption can lead to cell cycle arrest and ultimately cell death in cancer cells that rely heavily on uncontrolled proliferation [].

Investigating Ilorasertib for Cancer Treatment

The potential of Ilorasertib to disrupt cell division makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy in various cancers with dysregulated cell cycle control. Here are some specific areas of investigation:

  • Solid tumors: Studies are ongoing to evaluate the effectiveness of Ilorasertib alone or in combination with other therapies for treating various solid tumors, including pancreatic cancer, non-small cell lung cancer, and head and neck cancers [, ].
  • Leukemia: Ilorasertib's ability to target Aurora kinases is also being explored in the context of acute myeloid leukemia (AML). Preclinical studies suggest potential benefits, and clinical trials are investigating its efficacy in AML treatment [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

488.14307

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ilorasertib

Dates

Modify: 2023-08-15
1: Glaser KB, Li J, Marcotte PA, Magoc TJ, Guo J, Reuter DR, Tapang P, Wei RQ, Pease LJ, Bui MH, Chen Z, Frey RR, Johnson EF, Osterling DJ, Olson AM, Bouska JJ, Luo Y, Curtin ML, Donawho CK, Michaelides MR, Tse C, Davidsen SK, Albert DH. Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. J Pharmacol Exp Ther. 2012 Aug 30. [Epub ahead of print] PubMed PMID: 22935731.
2: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. Epub 2012 May 26. PubMed PMID: 22695126.
3: Curtin ML, Frey RR, Heyman HR, Soni NB, Marcotte PA, Pease LJ, Glaser KB, Magoc TJ, Tapang P, Albert DH, Osterling DJ, Olson AM, Bouska JJ, Guan Z, Preusser LC, Polakowski JS, Stewart KD, Tse C, Davidsen SK, Michaelides MR. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorg Med Chem Lett. 2012 May 1;22(9):3208-12. doi: 10.1016/j.bmcl.2012.03.035. Epub 2012 Mar 14. PubMed PMID: 22465635.

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